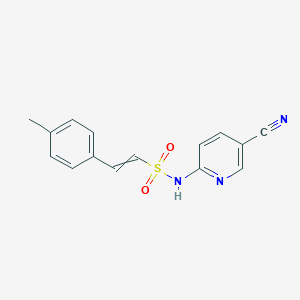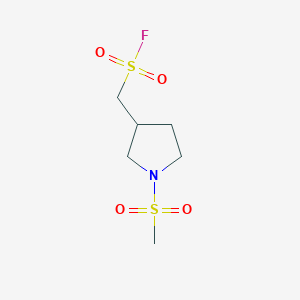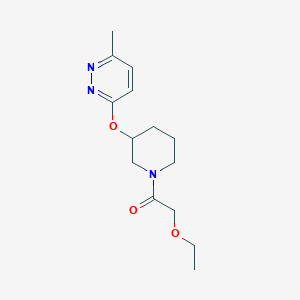
3-Amino-N-(3-isopropoxypropyl)-1-isopropyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N-(3-isopropoxypropyl)-1-isopropyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as IPP and is a derivative of pyrazole. In
Wirkmechanismus
IPP is believed to inhibit the activity of PKC and GSK-3β by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, leading to the inhibition of cellular processes that they are involved in.
Biochemical and Physiological Effects:
Studies have shown that IPP has potential therapeutic effects in various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer, IPP has been found to inhibit the growth and proliferation of cancer cells by inhibiting PKC. In diabetes, IPP has been found to improve glucose metabolism by inhibiting GSK-3β. In Alzheimer's disease, IPP has been found to reduce the accumulation of amyloid beta, which is a hallmark of the disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using IPP in lab experiments is its high purity and yield. Another advantage is its potential therapeutic effects in various diseases. However, one limitation is that IPP is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for research involving IPP. One direction is to further investigate its potential therapeutic effects in various diseases. Another direction is to study its pharmacokinetics and pharmacodynamics to determine its optimal dosage and administration route. Additionally, research can be done to identify other enzymes that IPP may inhibit and their potential applications in research.
Synthesemethoden
The synthesis of IPP involves the reaction of 3-isopropoxypropylamine and 1-isopropyl-3,5-dimethylpyrazole-4-carboxylic acid in the presence of a coupling agent. This method has been reported to yield high purity and high yield of IPP.
Wissenschaftliche Forschungsanwendungen
IPP has been used in various scientific research studies due to its potential to inhibit certain enzymes. It has been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell growth and differentiation. IPP has also been found to inhibit the activity of glycogen synthase kinase 3β (GSK-3β), which is involved in the regulation of glucose metabolism and cell survival.
Eigenschaften
IUPAC Name |
5-amino-2-propan-2-yl-N-(3-propan-2-yloxypropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O2/c1-9(2)17-11(8-12(14)16-17)13(18)15-6-5-7-19-10(3)4/h8-10H,5-7H2,1-4H3,(H2,14,16)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSGIDZVQIXJEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)N)C(=O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N,N-diethylacetamide](/img/structure/B2821962.png)




![1-(3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)ethanone](/img/structure/B2821968.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2821970.png)
![6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2821972.png)
![Methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2821973.png)
![(1-(4-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2821974.png)

![3-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile](/img/structure/B2821979.png)

